molecular formula C14H10Cl4 B1682962 p,p'-DDD CAS No. 72-54-8

p,p'-DDD

Cat. No. B1682962
CAS RN: 72-54-8
M. Wt: 320 g/mol
InChI Key: AHJKRLASYNVKDZ-UHFFFAOYSA-N
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Description

p,p’-DDD, also known as Dichlorodiphenyldichloroethane, is a metabolite of the organochlorine pesticide DDT . It is an agonist at estrogen receptor α (ERα) and ERβ, increasing transactivation with 20% relative effective concentrations (REC 20) of 3.2 and 2.4 µM, respectively, in CHO-K1 cells expressing the human receptors . It inhibits DHT-induced androgen receptor transcription with a 20% relative inhibitory concentration (RIC 20) of 0.71 µM .


Synthesis Analysis

The synthesis of p,p’-DDD is related to its parent compound, DDT. DDT and its metabolites, including p,p’-DDD, have been detected in soil and water samples in the vicinity of a closed DDT factory . The uptake levels of DDT and its degradation products were estimated using crop-specific models in the root, potato, leaves, fruit, cereal, and water compartments .


Molecular Structure Analysis

The molecular formula of p,p’-DDD is C14H10Cl4 . Its formal name is 1,1’- (2,2-dichloroethylidene)bis[4-chloro-benzene] . The SMILES representation is ClC1=CC=C (C (C (Cl)Cl)C2=CC=C (Cl)C=C2)C=C1 .


Chemical Reactions Analysis

The chemical reactions involving p,p’-DDD are primarily related to its transformation from DDT. It is known that the isomeric composition of organic pollutants like DDT can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .


Physical And Chemical Properties Analysis

p,p’-DDD is a solid substance . It is slightly soluble in chloroform . The molecular weight is 320.0 .

Scientific Research Applications

Environmental Persistence and Degradation

p,p'-DDD, also known as 1,1-dichloro-2,2-bis(p-chlorophenyl) ethane, is recognized as an extremely persistent environmental contaminant. Its origin can be traced to both its use as an insecticide and its formation from p,p'-DDT via reductive dechlorination in various biological systems. Understanding the degradation mechanism of such highly chlorinated molecules like p,p'-DDD in the environment is significant (Zoro et al., 1974).

Educational Applications in Environmental Chemistry

p,p'-DDD has been used in educational settings, specifically in project-based learning (PBL) approaches in environmental chemistry courses. Students develop methods for the extraction and quantitation of DDT and its degradation products, including p,p'-DDD, using techniques like gas chromatography-mass spectrometry (GC-MS). This approach allows students to engage in real-world environmental research, including studying pesticide drift in various regions (Davis et al., 2017).

Analytical Techniques for Environmental Monitoring

Advanced analytical methods have been developed for the analysis of p,p'-DDD in environmental samples, such as soil and air, especially in areas where DDT is used for malaria control. Techniques like multidimensional gas chromatography and comprehensive two-dimensional gas chromatography have been employed for this purpose. These methods are crucial for understanding the environmental impact and health considerations related to p,p'-DDD and its isomers (Naudé & Rohwer, 2012).

Studies on Mechanism of Reduction from DDT

Research has shown that the enzymatic reduction of DDT to p,p'-DDD is catalyzed by cytochromes P-450 in rat hepatic microsomal fractions. This process is stimulated by several thiols, including glutathione. Such studies contribute to understanding the biochemical pathways involved in the transformation of DDT to p,p'-DDD (Kelner et al., 1986).

Use in Discrete Dislocation Dynamics Simulations

p,p'-DDD also finds an application in the field of material science, particularly in simulations. For example, discrete dislocation dynamics (DDD) simulations, which model the plastic behavior of crystalline materials, have utilized p,p'-DDD for improving running times and achieving meaningful scientific results (Ciorba et al., 2010).

Safety And Hazards

p,p’-DDD is a major metabolite of p,p’-DDT and can be absorbed through the skin . When heated to decomposition, it emits toxic fumes of chloride ion . Symptoms of exposure may include diarrhea, vomiting, nausea, skin rash, and rarely, marked thrombocytopenia and leucopenia .

properties

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H
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InChI Key

AHJKRLASYNVKDZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
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Molecular Formula

C14H10Cl4
Record name DICHLORODIPHENYLDICHLOROETHANE
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DSSTOX Substance ID

DTXSID4020373
Record name p,p'-DDD
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Molecular Weight

320.0 g/mol
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Physical Description

Dichlorodiphenyldichloroethane appears as a colorless crystalline solid. Insoluble in water and sinks in water. Toxic by inhalation, skin absorption or ingestion. Used as a pesticide., Colorless to white solid; [HSDB]
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Boiling Point

379 °F at 760 mmHg (NTP, 1992), 193 °C at 1 mm Hg
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992), Solubility in water, 0.160 mg/L at 24 °C /99% purity/, Soluble in organic solvents; insoluble in water; not compatible with alkalies., Slightly soluble in chloroform, In water, 0.09 mg/L at 25 °C
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Density

1.385 (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.476 at 20 °C (solid)
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Vapor Density

11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11 (Air = 1)
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Vapor Pressure

1e-06 mmHg at 86 °F (NTP, 1992), 0.00000135 [mmHg], 1.35X10-6 mm Hg at 25 °C
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Mechanism of Action

... Following ... dosage of (60 mg/kg, iv), all of the isomers of TDE inhibited ACTH-induced steroid production in the dog, but the inhibition reached 50% of the control only 27 min after dosing with the m,p'-isomer compared with 87 min with the o,p'-isomer and 4-18 hr with the p,p'-isomer. There was marked temporal correlation between the percentage inhibition of adrenocorticotropic hormone (ACTH)-induced steroid production, the disruption of normal cellular structure of the fascicular and reticular zones of the adrenal cortex, and the severity of the damage to mitochondria in these zones caused by the three isomers., In this study, we determined whether the DDT isomers p,p'-DDT [1,1,1,-trichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDT [1,1,1-trichloro-2(p-chlorophenyl)-2-(o-chlorophenyl)ethane], and their metabolites p,p'-DDD [1,1-dichloro-2,2-bis(p-chlorophenyl)ethane], o,p'-DDD [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethane], p,p'-DDE [1,1,-dichloro-2,2-bis(p-chlorophenyl)ethylene], o,p'-DDE [1,1-dichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl)ethylene], and p,p'-DDA [2,2-bis(p-chlorophenyl)acetic acid], could bind to and transcriptionally activate the human estrogen receptor (hER). Novel results from competitive binding assays showed that o,p'-DDD, o,p'-DDE, and p,p'-DDT, as well as the established environmental estrogen o,p'-DDT, were able to bind specifically to the hER with approximately 1000-fold weaker affinities for the hER than that of estradiol. In contrast, only o,p'-DDT, but not p,p'-DDT, bound to the rat estrogen receptor. Moreover, two yeast expression-reporter systems, constructed to test if the DDT isomers and metabolites could transcriptionally activate the hER, demonstrated that an o,p'-DDT metabolite could transactivate the hER or LexA-hER fusion protein with just a 140- to 300-fold weaker potency than that of estradiol. The DDT isomers and metabolites that bound the hER in vitro triggered estrogen receptor-mediated transcription of the lacZ reporter gene in the yeast systems. Furthermore, the DDT isomers and metabolites that transactivated the hER elicited an additive response when given together or with estradiol. The DDT isomers and metabolites that triggered transcription of the yeast expression-reporter systems also stimulated two estrogenic endpoints in estrogen-responsive MCF-7 cells: the induction of the progesterone receptor and the down-regulation of the hER. Thus, in MCF-7 cells and in yeast expression-reporter systems, certain DDT isomers and metabolites act directly as agonists and transactivate the hER at concentrations found in human tissues., Using a combination of in vitro assays we have evaluated whether DDT metabolites can interact with the progesterone receptor pathway in yeast expressing human progesterone receptor (hPR) and in T47D human breast cancer cells which express endogenous hPR. In transactivation assays using both yeast and T47D cells, o,p'-DDT and the metabolites p,p'-DDT, o,p'-DDD, p,p'-DDD, o,p'-DDE, p,p'-DDE, p,p'-DDA, and DDOH inhibited progesterone-induced reporter gene activity in a dose-dependent manner. None of the DDT metabolites functioned as hPR agonists. Whole cell competition binding assays using T47D cells indicated that the inhibitory effects of DDT metabolites on progesterone-dependent activites may occur through both hPR-dependent and hPR-independent pathways. Our results and previous reports of DDT metabolites interacting with estrogen and androgen receptors suggests that this class of environmental chemicals may interact with numerous hormone receptor signaling pathways., The mechanisms of action of o,p'-DDD on adrenal steroidogenesis were investigated in vitro in rainbow trout (Oncorhynchus mykiss). Acute exposures to o,p'-DDD inhibited ACTH-stimulated cortisol secretion while cell viability decreased significantly only at the highest concentration tested (200 microM o,p'-DDD). Stimulation of cortisol secretion with a cAMP analogue (dibutyryl-cAMP) was inhibited at a higher concentration than that needed to inhibit ACTH-stimulated cortisol synthesis in cells exposed to o,p'-DDD. Forskolin-stimulated cortisol secretion and cAMP production, and NaF-stimulated cAMP production were inhibited in a concentration-dependent manner by o,p'-DDD. In contrast, basal cortisol secretion was stimulated while basal cAMP production was unaffected by o,p'-DDD. Pregnenolone-stimulated cortisol secretion was enhanced by o,p'-DDD at a physiologically relevant pregnenolone concentration, while o,p'-DDD inhibited cortisol secretion when a pharmacological concentration of pregnenolone was used. /These/ results suggest that the cAMP generation step is a target in o,p'-DDD-mediated disruption of ACTH-stimulated adrenal steroidogenesis in rainbow trout but that other downstream targets such as steroidogenic enzymes responsible for cortisol synthesis might also be affected.
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Impurities

It contains related cmpd as impurities (major one being up to 10% of o,p'-isomer).
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Product Name

p,p'-DDD

Color/Form

Crystalline solid from petroleum ether, White solid

CAS RN

72-54-8
Record name DICHLORODIPHENYLDICHLOROETHANE
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Melting Point

228 to 230 °F (NTP, 1992), 109-110 °C
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Synthesis routes and methods

Procedure details

4,4'-dichloro-2-(trichloromethyl) benzhydrol or 1,1-bis(chlorophenyl)2,2,2-trichloroethanol;
Name
4,4'-dichloro-2-(trichloromethyl) benzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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